molecular formula C13H14FN3O2 B2534790 1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole CAS No. 956607-04-8

1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole

Cat. No.: B2534790
CAS No.: 956607-04-8
M. Wt: 263.272
InChI Key: MVBARGXPOZYIFR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For a similar compound, the structure was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .

Scientific Research Applications

Synthesis and Herbicidal Activity

Research has explored the synthesis of pyrazole derivatives, including those similar to 1-[1-(4-Fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole, for potential herbicidal activity. For instance, compounds with a trifluoromethyl group substituting for the 4'-nitro group in classical nitrodiphenyl ether herbicides have shown substantial pre-emergent activity on narrowleaf weed species. These findings highlight the potential of such compounds in agricultural applications, particularly in weed management (Clark, 1996).

Photophysical Properties for Molecular Logic Devices

Derivatives of this compound have been investigated for their photophysical properties, serving as molecular logic devices. These studies involve understanding the mechanisms of photoinduced electron transfer (PET) and internal charge transfer (ICT) processes, which are crucial for the development of advanced molecular sensors and devices. Such research indicates the potential for these compounds in creating sophisticated molecular systems with specific responses to environmental changes (ZammitRamon et al., 2015).

Regioselective Synthesis

The regioselective synthesis of unsymmetrical 3,5-dialkyl-1-arylpyrazoles, including the stepwise creation of compounds related to this compound, has been a subject of interest. This area of research is vital for the development of new chemical entities with precise structural attributes, enabling the exploration of novel properties and applications (Wang, Tan, Zhang, 2000).

Metal Complex Formation for Catalytic Applications

The formation of metal complexes with pyrazole derivatives has been studied, showcasing the ability of such compounds to engage in complexation with metals like Pd(II). These complexes exhibit unique structural characteristics, such as helical twists, and are potential candidates for catalytic applications in organic synthesis and industrial processes (Drew et al., 2007).

Properties

IUPAC Name

1-[1-(4-fluorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBARGXPOZYIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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